

Application Notes: Intramacrophage Amastigote Susceptibility Testing with DNDI-6148

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Compound of Interest		
Compound Name:	DNDI-6148	
Cat. No.:	B15558969	Get Quote

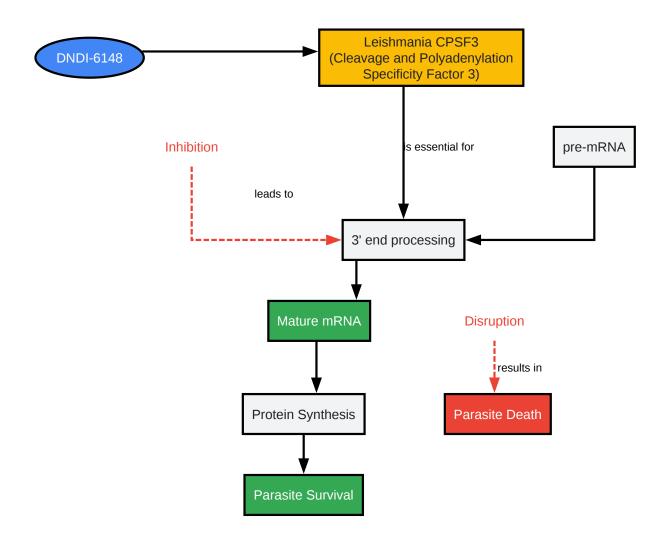
Introduction

Visceral leishmaniasis (VL) is a severe parasitic disease caused by protozoan parasites of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum.[1][2] The clinically relevant stage in mammals is the amastigote, which resides and multiplies within host macrophages.[3] Therefore, assays targeting these intracellular amastigotes are crucial for the discovery and development of new antileishmanial drugs. **DNDI-6148** is a novel benzoxaborole compound that has shown potent activity against Leishmania amastigotes and is a preclinical candidate for the treatment of VL.[2][4] These application notes provide a detailed protocol for evaluating the in vitro efficacy of **DNDI-6148** against intramacrophage amastigotes of Leishmania species.

Mechanism of Action

DNDI-6148 acts as an antileishmanial agent by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[2][4][5] CPSF3 is a critical enzyme involved in the 3'-end processing of pre-mRNA in the parasite. By inhibiting this enzyme, **DNDI-6148** disrupts parasite mRNA maturation, leading to parasite death.





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Figure 1: Mechanism of action of DNDI-6148.

Data Presentation

The following tables summarize the in vitro activity of **DNDI-6148** against intramacrophage amastigotes of different Leishmania species and its cytotoxicity against various host cell lines.

Table 1: In Vitro Activity of DNDI-6148 against Intracellular Leishmania Amastigotes



Leishmania Species	Host Cell Line	IC50 (μM)
L. infantum	Primary Mouse Macrophages	Geometric mean value from at least three independent assays.[1]
L. donovani	Primary Mouse Macrophages	Geometric mean value from at least three independent assays.[1]

Table 2: Cytotoxicity of DNDI-6148 against Host Cell Lines

Cell Line	Cell Type	CC50 (µM)
РММ	Primary Mouse Macrophages	Geometric mean value from at least three independent assays.[1]
MRC5	Human Lung Fibroblast	Geometric mean value from at least three independent assays.[1]

Table 3: In Vivo Efficacy of DNDI-6148 in Leishmania Infection Models

Leishmania Species	Animal Model	Dose (mg/kg)	Efficacy
L. infantum	Hamster	Not Specified	>98% reduction in parasite burden.[2][4]
L. donovani	Hamster	Not Specified	Equally efficacious against both L. infantum and L. donovani.[1]

Experimental Protocols



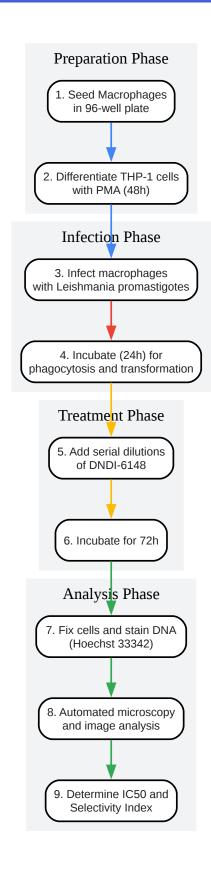
This section provides a detailed protocol for determining the susceptibility of intramacrophage Leishmania amastigotes to **DNDI-6148**. This protocol is based on established high-content, high-throughput screening methods.[3]

Materials and Reagents:

- Leishmania promastigotes (e.g., L. donovani or L. infantum)
- Macrophage host cell line (e.g., THP-1 or primary mouse peritoneal macrophages)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- DNDI-6148
- Amphotericin B (positive control)
- Miltefosine (positive control)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Hoechst 33342 stain
- 96-well or 384-well clear-bottom black plates

Experimental Workflow:





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Figure 2: Workflow for the intramacrophage amastigote susceptibility assay.



Step-by-Step Protocol:

- Macrophage Seeding and Differentiation (for THP-1 cells):
 - Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
 - Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
 - Incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
 - After incubation, aspirate the PMA-containing medium and wash the adherent macrophages once with pre-warmed RPMI-1640.[3]
- Infection with Leishmania Promastigotes:
 - Culture Leishmania promastigotes to stationary phase.
 - Infect the differentiated macrophages with stationary phase promastigotes at a parasite-tocell ratio of 10:1.
 - Centrifuge the plate at a low speed to facilitate parasite-cell contact.
 - Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.[3]
- Compound Treatment:
 - Prepare serial dilutions of **DNDI-6148** in culture medium. The final DMSO concentration should not exceed 0.5%.[3]
 - Remove the medium from the infected macrophage plate and add the diluted compounds to the respective wells.
 - Include wells with vehicle control (DMSO) and positive controls (Amphotericin B, Miltefosine).[3]
 - Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.[3]



- Imaging and Analysis:
 - After the treatment period, fix the cells with 4% paraformaldehyde.
 - Stain the DNA of both the host cells and intracellular amastigotes using Hoechst 33342.[3]
 - Acquire images using an automated high-content imaging system.
 - Analyze the images to determine the number of host cells and the number of intracellular amastigotes per cell.
- Data Analysis:
 - Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[3]
 - In parallel, assess the cytotoxicity of the compounds on uninfected host cells to determine the CC₅₀.
 - Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀.

Conclusion

DNDI-6148 is a promising preclinical candidate for the treatment of visceral leishmaniasis, demonstrating potent in vitro and in vivo activity. The provided protocol for intramacrophage amastigote susceptibility testing offers a robust method for evaluating the efficacy of **DNDI-6148** and other potential antileishmanial compounds. This assay is critical for identifying compounds that are active against the clinically relevant stage of the parasite and for advancing the development of new therapies for this neglected disease.

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